Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a bicyclic compound featuring an azetidine (four-membered saturated ring) linked via a methanone bridge to a 3,3-dimethylpyrrolidine ring substituted with a hydroxymethyl group. This structure combines the conformational rigidity of azetidine with the steric and electronic effects of the dimethylpyrrolidine moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring specific spatial interactions. The hydroxymethyl group enhances hydrophilicity and provides a site for metabolic modification or further functionalization .
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2)7-13(5-9(11)6-14)10(15)8-3-12-4-8/h8-9,12,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZAAVWHCRUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone, also known by its CAS number 2090878-79-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 212.29 g/mol. Its structure features an azetidine ring and a pyrrolidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 2090878-79-6 |
| LogP | 1.8 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 8 |
Research indicates that this compound may act as a modulator of specific biological pathways. Preliminary studies suggest its interaction with the CCR6 receptor, which plays a crucial role in immune responses and inflammation .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have demonstrated promising results. Animal models indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation compared to control groups .
Therapeutic Applications
Given its biological activities, this compound holds potential for development in several therapeutic areas:
- Anti-inflammatory Drugs : Targeting CCR6 could be beneficial in treating autoimmune diseases.
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Neuroprotective Agents : The compound's ability to mitigate neurodegeneration suggests it could be explored for conditions like Alzheimer's and Parkinson's disease.
Scientific Research Applications
Chemical Properties and Structure
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone has the following chemical characteristics:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.2887 g/mol
- CAS Number : 2090878-79-6
This compound features a unique azetidine ring structure combined with a pyrrolidine moiety, which contributes to its biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it suitable for various biological assays.
CCR6 Receptor Modulation
Recent studies have highlighted the potential of azetidin derivatives as modulators of the CCR6 receptor, which plays a crucial role in immune responses and inflammation. Compounds that target this receptor are being investigated for their efficacy in treating conditions such as:
- Autoimmune Diseases : By modulating CCR6 activity, these compounds may help in reducing inflammatory responses associated with diseases like multiple sclerosis and rheumatoid arthritis.
- Cancer Therapy : CCR6 is implicated in tumor progression and metastasis. Azetidin derivatives could potentially inhibit cancer cell migration and invasion.
Antiviral Activity
Research indicates that azetidin derivatives may exhibit antiviral properties. Their mechanism of action involves disrupting viral entry into host cells by targeting specific receptors or pathways utilized by viruses for infection. This application is particularly relevant in developing treatments for emerging viral infections.
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease by preventing neuronal cell death and promoting cognitive function.
Case Study 1: CCR6 Modulation
A study published in Journal of Medicinal Chemistry evaluated a series of azetidin derivatives for their ability to modulate CCR6 activity. Results demonstrated that certain compounds significantly reduced CCR6-mediated chemotaxis in vitro, suggesting their potential as anti-inflammatory agents .
Case Study 2: Antiviral Screening
In another investigation, azetidin derivatives were screened against various viruses, including influenza and HIV. The results showed promising antiviral activity, with some compounds achieving IC50 values in the low micromolar range .
Comparison with Similar Compounds
Core Modifications
- Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4): This analogue replaces the 3,3-dimethyl groups on the pyrrolidine with 4,4-difluoro substituents and shifts the hydroxymethyl to position 2. However, steric hindrance from dimethyl groups in the target compound may improve metabolic stability .
- 4-(Piperidin-3-ylmethoxy)phenylmethanone: This compound substitutes the azetidine with a piperidine ring and introduces a phenyl group. The extended piperidine-phenoxy structure increases molecular weight and aromatic interactions, which may improve binding to hydrophobic pockets in proteins but reduce solubility .
Functional Group Variations
- Morpholinoethyl-Containing Methanones (e.g., EP 1 808 168 B1 derivatives): Derivatives like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone incorporate sulfonyl and pyrazolo-pyrimidine groups. These substitutions enhance hydrogen bonding and π-π stacking, critical for kinase inhibition, but increase molecular complexity and synthetic challenges compared to the simpler hydroxymethyl-dimethylpyrrolidine motif .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~265 g/mol* | 3,3-dimethyl, 4-hydroxymethyl | Moderate (logP ~1.5) | High (steric shielding) |
| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 220.22 g/mol | 4,4-difluoro, 2-hydroxymethyl | Low (logP ~2.1) | Moderate (fluorine metabolic resistance) |
| 4-(Piperidin-3-ylmethoxy)phenylmethanone | ~330 g/mol | Piperidine, phenoxy | Low (logP ~2.8) | Moderate (aromatic oxidation) |
*Estimated based on structural similarity to .
Preparation Methods
Synthesis via Azetidine Intermediate Formation
Method Overview:
The foundational approach involves synthesizing a 3-amino-azetidine precursor, which is subsequently functionalized to incorporate the pyrrolidine moiety and the hydroxymethyl group. This method leverages the improved synthesis of azetidine rings, primarily through nucleophilic substitution and cyclization reactions.
Preparation of 3-Amino-Azetidines:
- Utilizes an improved process involving the reaction of N-protected amino precursors with halogenated reagents under controlled conditions to yield 3-amino-azetidines with high yields and scope expansion (Patent WO2000063168A1).
- The process often involves nucleophilic displacement of leaving groups on azetidine precursors with amines or related nucleophiles, followed by cyclization.
Functionalization of Azetidine:
- The amino group on azetidine reacts with electrophilic reagents such as acyl chlorides or anhydrides to introduce the methanone linkage.
- The introduction of the hydroxymethyl group at the 4-position of the pyrrolidine ring is achieved through nucleophilic addition of formaldehyde derivatives or via oxidation of suitable precursors.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Azetidine synthesis | Nucleophilic substitution with halogenated precursors, reflux in suitable solvents | Up to 85% | Improved yields over traditional methods, broad scope |
| Acylation to form methanone | Acid chlorides, pyridine base, 0-25°C | 70-80% | Selective acylation at amino groups |
| Hydroxymethyl addition | Formaldehyde derivatives, basic conditions | 65-75% | Achieves hydroxymethylation at the pyrrolidine ring |
Route via Nucleophilic Substitution and Cyclization
Method Overview:
This pathway involves the initial formation of a substituted azetidine core, followed by nucleophilic substitution with a pyrrolidine derivative bearing a hydroxymethyl group. The process benefits from the use of protected intermediates to enhance selectivity and yield.
-
- Starting from N-alkylated amino acids or amino alcohols, cyclization is induced using dehydrating agents such as triphosgene or phosgene equivalents under inert atmosphere.
- This method is supported by patent US20070270463A1, which describes the synthesis of azetidine derivatives via halogenation and subsequent cyclization (Patent).
Coupling with Pyrrolidine Derivative:
- The azetidine intermediate reacts with a hydroxymethyl-functionalized pyrrolidine derivative via nucleophilic substitution, often facilitated by bases like potassium carbonate in polar aprotic solvents such as acetonitrile.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Azetidine formation | Nucleophilic cyclization with triphosgene, reflux in dichloromethane | 75-85% | High purity intermediates |
| Coupling with pyrrolidine | Nucleophilic substitution, K₂CO₃, acetonitrile, 50-60°C | 60-70% | Selective formation of target compound |
Innovative Approaches from Recent Patents and Literature
Recent patents and research articles have introduced novel methodologies for azetidine synthesis that can be adapted for the target compound:
Toluene-mediated Coupling (Patent US20070270463A1):
- Utilizes toluene as a solvent for azetidine chain diversification, avoiding chromatography and enabling large-scale synthesis.
- The process involves reacting azetidin-3-ol hydrobromide with sulfonamide derivatives under reflux, followed by azeotropic distillation to purify the product.
Thermal Isomerization and Nucleophilic Addition (Scientific Reports, 2017):
- Involves thermal isomerization of aziridines to azetidines, followed by functionalization with nucleophiles such as N-t-butylimine, to introduce hydroxymethyl groups.
Reaction Optimization and Data Summary
| Method | Advantages | Limitations | Typical Yield Range | Key Conditions |
|---|---|---|---|---|
| Azetidine ring synthesis via nucleophilic substitution | High yield, scope expansion | Requires precise control of reaction conditions | 70-85% | Reflux, inert atmosphere |
| Cyclization from amino acids | Good selectivity | Multi-step process | 75-85% | Dehydrating agents, inert conditions |
| Patent-based large-scale methods | Cost-effective, scalable | Less flexible for small-scale synthesis | 60-80% | Toluene, azeotropic distillation |
Summary and Outlook
The preparation of Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone predominantly relies on advanced heterocyclic synthesis routes involving azetidine intermediates. Innovations such as the use of toluene as a solvent, thermal aziridine-to-azetidine isomerization, and improved purification techniques have significantly enhanced the efficiency and scalability of these syntheses.
Future research may focus on:
- Developing greener, more sustainable synthetic pathways.
- Streamlining multi-step procedures into one-pot reactions.
- Exploring asymmetric synthesis for chiral variants.
Q & A
Q. What are the key synthetic pathways for Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., THF or DCM) to form the azetidine core.
- Pyrrolidine functionalization : Introduction of the hydroxymethyl and dimethyl groups via alkylation or substitution reactions, often using protecting groups to avoid side reactions.
- Coupling reactions : Amide bond formation between the azetidine and pyrrolidine moieties using coupling agents like EDCI/HOBt .
Optimization : Industrial-scale synthesis may employ continuous flow chemistry to enhance yield (up to 85%) and purity (>98%) .
Q. How is the compound characterized to confirm structural integrity?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., distinguishing between axial/equatorial hydroxymethyl groups).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO, theoretical 209.13 g/mol).
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding interactions in the solid state .
Q. What are the primary physicochemical properties influencing its reactivity?
- Hydrophilicity : LogP ~0.5 (predicted), driven by the hydroxymethyl group, enhancing solubility in polar solvents like DMSO or ethanol.
- pKa : The azetidine nitrogen has a pKa ~7.5, making it protonatable under physiological conditions.
- Thermal stability : Decomposition temperature >200°C, confirmed via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Hydroxymethyl group : Critical for hydrogen bonding with target enzymes (e.g., kinase inhibitors). Removal reduces IC by >50% in enzymatic assays .
- Dimethyl groups on pyrrolidine : Enhance metabolic stability by steric shielding, increasing plasma half-life from 2.1 to 4.8 hours in rodent models .
SAR Table :
| Modification | Activity (IC, nM) | Metabolic Stability (t, h) |
|---|---|---|
| Parent compound | 12.3 ± 1.5 | 4.8 |
| No hydroxymethyl | 28.9 ± 3.2 | 3.1 |
| Single methyl group | 15.7 ± 2.1 | 4.2 |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., 12.3 nM vs. 18.5 nM in kinase assays) may arise from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or buffer pH (7.4 vs. 7.0).
- Protein isoforms : Selectivity profiling against related isoforms (e.g., JAK1 vs. JAK2) using recombinant proteins.
Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) .
Q. How is in vivo efficacy evaluated, and what are key pharmacokinetic parameters?
- Rodent models : Administered orally (10 mg/kg) to assess bioavailability (~65%) and brain penetration (brain/plasma ratio = 0.3).
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., glucuronidated hydroxymethyl derivative) .
PK Table :
| Parameter | Value (Mean ± SD) |
|---|---|
| C | 1.2 ± 0.3 µg/mL |
| AUC | 15.7 ± 2.8 µg·h/mL |
| Clearance | 0.8 L/h/kg |
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
Q. How to address solubility challenges in formulation studies?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility from 0.5 mg/mL to 12 mg/mL.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in preclinical models .
Data Contradictions and Resolution
- Synthetic yields : BenchChem reports 70% yield vs. 85% in industrial settings. This discrepancy arises from batch vs. continuous flow methodologies .
- Biological targets : PubChem data suggests kinase inhibition, while independent studies highlight GPCR modulation. Profiling against a broader target panel (e.g., Eurofins Cerep panel) resolves ambiguity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
